molecular formula C21H25N3O4 B8358005 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid

Cat. No.: B8358005
M. Wt: 383.4 g/mol
InChI Key: WOJKYHBOHSQZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoic acid moiety

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoic acid

InChI

InChI=1S/C21H25N3O4/c1-12-4-5-17(24-8-6-16(25)7-9-24)22-19(12)20(26)23-18-13(2)10-15(21(27)28)11-14(18)3/h4-5,10-11,16,25H,6-9H2,1-3H3,(H,23,26)(H,27,28)

InChI Key

WOJKYHBOHSQZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the benzoic acid derivative. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridine Ring: This often involves condensation reactions using aldehydes and ammonia or amines.

    Coupling Reactions: The piperidine and pyridine rings are then coupled with a benzoic acid derivative using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid is unique due to its combination of piperidine, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

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